molecular formula C4H5F2N3O2 B2414269 Ethyl 2-azido-2,2-difluoroacetate CAS No. 153755-61-4

Ethyl 2-azido-2,2-difluoroacetate

Cat. No. B2414269
CAS RN: 153755-61-4
M. Wt: 165.1
InChI Key: BISKRTIGSBFIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azido-2,2-difluoroacetate, also known as Ethyl difluoroazidoacetate, is a fluoroalkyl azide reagent . It is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .


Molecular Structure Analysis

The empirical formula of this compound is C4H5F2N3O2 . Its molecular weight is 165.10 . The SMILES string representation of the molecule is O=C(OCC)C(N=[N+]=[N-])(F)F .


Chemical Reactions Analysis

This compound is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .

Scientific Research Applications

Synthesis and Modification

  • Electrosynthesis : Ethyl 2,2-difluoro-2-trimethylsilylacetate, a derivative of Ethyl 2-azido-2,2-difluoroacetate, is synthesized via electrolysis and used in the transfer of the ethyl-2,2-difluoroacetate moiety to various electrophiles (Clavel et al., 2000).

  • Photocatalysis : Visible-light-driven direct 2,2-difluoroacetylation using this compound has been achieved, important in the synthesis of various difluoroacetyl compounds (Furukawa et al., 2020).

  • Radical Reactions : Ethyl/mthis compound is involved in radical additions to vinyl ethers, significant for synthesizing difluoro or monofluoroacetyl-substituted acetals (Kondratov et al., 2015).

  • Metal–Organic Frameworks (MOFs) : An azido-functionalized Zr(IV) MOF was synthesized using a ligand related to this compound, demonstrating its potential in creating MOFs with different functionalities (Yi et al., 2015).

  • Difluoromethylation : Ethyl 2-bromo-2,2-difluoroacetate is key in difluoromethylation reactions, important for incorporating fluorine into organic compounds (Yang et al., 2021).

Biofabrication and Biocompatibility

  • Biofabrication : Carbohydrates derivatives containing this compound are used in medical applications for scaffold formation by click chemistry, demonstrating biocompatibility with human skin fibroblast cells (Nada et al., 2018).

Chemical Transformations

  • Photoredox Catalysis : this compound is employed in photoredox catalysis for the synthesis of difluoroalkylated aromatics, a crucial structure in pharmaceuticals and agrochemicals (Jung et al., 2014).

  • Synthesis of Heterocyclic Azides : this compound is used in the synthesis of new heterocyclic azides, leading to the creation of a new ring system in thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-ones (Pokhodylo et al., 2009).

  • Photorearrangement : Photolysis of a compound related to this compound results in regioselective formation of a unique rearrangement product, highlighting its potential in photorearrangement processes (Andersson et al., 2017).

  • Thermoresponsive Synthesis : A derivative of this compound is used in the synthesis of thermoresponsive poly(N-isopropylacrylamide), demonstrating its utility in adjusting thermoresponsivity (Narumi et al., 2008).

  • Difluoroalkylation–Bicyclization : Visible-light-induced difluoroalkylation–bicyclization of enynes with this compound produces difluoromethyl-containing benzo[a]fluoren-5-ones, important for pharmaceutical synthesis (Huang et al., 2020).

Environmental Impact

  • Photooxidation of Fluoroacetates : Study on the Cl-initiated photooxidation of fluoroacetates, including derivatives of this compound, explores their environmental implications and the formation of fluorocarboxylic acids (Blanco et al., 2010).

Future Directions

A research paper titled “Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis” discusses the potential of fluoroalkyl azide reagents like Ethyl 2-azido-2,2-difluoroacetate . The paper suggests that these reagents are promising biocatalysts for applications in synthetic chemistry and bioremediation of fluorochemicals .

properties

IUPAC Name

ethyl 2-azido-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISKRTIGSBFIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(N=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Azido-2,2-difluoroethanol is useful in the preparation of energetic placizers for explosives and propellants. Ethyl 2-bromo-2,2-difluoroacetate reacts with sodium azide to produce ethyl 2-azido-2,2-difluoroacetate which then reacts with sodium borohydride in water to produce the 2-azido-2,2-difluoroethanol.
Name
2-Azido-2,2-difluoroethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The preparation of 2-azido-2,2-difluorethanol can be summarized as follow: ##STR1## The ethyl 2-bromo-2,2-difluoroacetate, CBrF2COOCH2CH3, starting material is available from chemical laboratory supply houses. The ethyl 2-bromo-2,2-difluoroacetate used in example 1 was obtained from PCR, Inc., P.0. Box 1466, Gainesville, Fla. 32602. The ethyl 2-bromo-2,2-difluoroacetate reacts with sodium azide, NaN3, in dry dimethyl sulfoxide at room temperature (20° C.) to produce ethyl 2-azido-2,2-difluoroacetate, N3CF2COOCH2CH3. The reaction conditions are illustrated in example 1. Next, the ethyl 2-azido-2,2-difluoroacetate reacted with sodium borohydride, NaBH4, in water to produce the desired 2-azido-2,2-difluoroethanol, N3CF2CH2OH. The reaction conditions are illustrated in example 2. The reactivity of 2-azido-2,2-difluoroethanol is demonstrated by example 3 in which the alcohol reacts with phenylisocyanate.
Name
2-azido-2,2-difluorethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Powdered sodium azide (19.5 g, 0.3 mol) was added in portions, over 5 minutes, to a stirred solution of ethyl 2-bromo-2,2-difluoroacetate (50.74 g, 0.25 mol) in dry dimethyl sulfoxide (250 mL). After stirring at room temperature for 18 hours, the mixture was poured into water (750 mL) and extracted with methylene chloride (4×100 mL). The combined extracts were washed with water (4×100 mL), dried over anhydrous magnesium sulfate, then filtered, and the filtrate was distilled at atmospheric pressure through an indented (10 cm.) distillation column, at a bath temperature of 77° C., until no more methylene chloride distilled. 1H NMR spectroscopy (CDCl3 ; (CH3)4Si internal standard) of the colorless residue showed a mixture of methylene chloride (31 mol %) and the azido ester (69 mol%); 4.53 (q, 2H, CH2), 1.44 (t, 3H, CH3). This corresponds to a yield of 34.44 g (83.4%) of the azido ester. The pure product was obtained as a colorless liquid by distillation under vacuum; bp 68° C./100 mm. 19F NMR (CDCl3, CFCl3 internal standard) φ 84.8 (s). Anal. Calcd. for C4H5F2N3O2 : C, 29.10; H, 3.05; N, 25.45; F, 23.02. Found: C, 28.80; H, 3.15; N, 25.36; F, 23.15.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
50.74 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.